4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride
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Overview
Description
4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine intermediates, followed by methoxylation and subsequent purification steps . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving cellular signaling pathways and protein interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, such as protein kinase B (PKB or Akt). By binding to the active site of these kinases, it prevents their phosphorylation and subsequent activation. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their structural framework and specific targets.
Uniqueness
4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride stands out due to its unique combination of pyrido[2,3-d]pyrimidine and piperidine moieties, which confer high specificity and potency in kinase inhibition. This structural uniqueness enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.2ClH/c1-4-16-17(20-7-1)21-13-22-18(16)23-10-2-3-14(11-23)12-24-15-5-8-19-9-6-15;;/h1,4-9,13-14H,2-3,10-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZNBLJNXILMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC=N3)COC4=CC=NC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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